molecular formula C7H5BrClI B2506274 2-chloro-6-iodobenzyl bromide CAS No. 1035263-31-0

2-chloro-6-iodobenzyl bromide

Cat. No.: B2506274
CAS No.: 1035263-31-0
M. Wt: 331.38
InChI Key: CDASKTNKXJMYDX-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzyl bromide is an organic compound with the molecular formula C7H5BrClI. It is a halogenated benzyl bromide derivative, characterized by the presence of chlorine and iodine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-iodobenzyl bromide typically involves the halogenation of benzyl bromide derivatives. One common method is the bromination of 2-chloro-6-iodotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-iodobenzyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent for biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-6-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of electron-withdrawing halogens (chlorine and iodine) on the benzene ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. In coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl bromide
  • 2-Iodobenzyl bromide
  • 4-Chloro-2-iodobenzyl bromide

Uniqueness

2-Chloro-6-iodobenzyl bromide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for versatile synthetic applications and the formation of complex molecules that are not easily accessible using other benzyl bromide derivatives .

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDASKTNKXJMYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-3-iodo-2-methylbenzene (11 g, 44 mmol) in 60 mL CCl4 was stirred at 70° C. and treated with 1-bromopyrrolidine-2,5-dione (12 g, 65 mmol) and dibenzoyl peroxide (1.1 g, 4.4 mmol) slowly. The resulting mixture was refluxed for 15 hours. The mixture was cooled to room temperature, filtered through a plug of Celite, and washed with 10% EtOAc/hexane. The organic was concentrated and purified by column chromatography (0-10% EtOAc/hexane) to give 14 g pink solid.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two

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